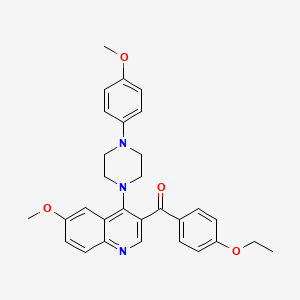

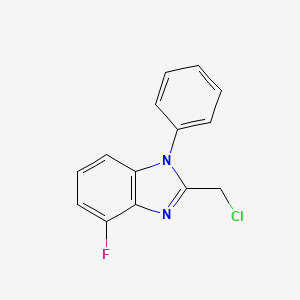

(4-Ethoxyphenyl)(6-methoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of organic compounds known for their complex interactions and potential applications in materials science, pharmaceuticals, and chemical synthesis. While specific studies on this compound are scarce, related research provides insights into its characteristics and behaviors.

Synthesis Analysis

The synthesis of complex quinolinyl methanones often involves multi-step reactions, including condensation, cyclization, and alkylation processes. For example, the synthesis of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate demonstrates the complexity of synthesizing related compounds, highlighting the importance of protecting groups and the formation of intermediate compounds in achieving the desired end products (Anthal et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the tert-Butyl derivative mentioned above, reveals the significance of dihedral angles, hydrogen bonding, and conformational preferences in determining the molecular geometry and stability. These factors are crucial in understanding the reactivity and interaction potential of the compound (Anthal et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound is related to a range of synthetic efforts aimed at creating molecules with specific chemical or physical properties. For example, electrochemical synthesis methods have been developed for creating novel compounds with anti-stress oxidative properties and antimicrobial activities, using related phenylpiperazine derivatives as starting materials or as part of the synthetic pathway (Largeron & Fleury, 1998). These methodologies highlight the versatility of piperazine and quinoline derivatives in synthesizing compounds with potential therapeutic uses.

Anticancer Applications

Studies have demonstrated the potential of certain quinoline and piperazine derivatives in cancer therapy. For instance, RM-581, a compound related in structure to the one , showed significant cytotoxic activity against breast cancer MCF-7 cell culture and effectively blocked tumor growth in a mouse xenograft model of breast cancer, highlighting its potential as a novel therapeutic agent (Perreault et al., 2017). This suggests that compounds with similar structural motifs could be explored for their anticancer properties.

Antimicrobial Activity

The antimicrobial potential of quinoline and piperazine derivatives has been extensively studied. Certain derivatives have shown good or moderate activities against various microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2007). This implies that "(4-Ethoxyphenyl)(6-methoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone" could similarly be investigated for its antimicrobial efficacy.

Corrosion Inhibition

Some quinoline and piperazine derivatives have been studied for their corrosion inhibition properties, providing insights into their potential application in protecting metals from corrosion. For instance, piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments, offering a basis for the development of new inhibitor platforms (Chen et al., 2021). This area of application could be relevant for "(4-Ethoxyphenyl)(6-methoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone", suggesting its potential use in materials science and engineering.

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-[6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O4/c1-4-37-24-9-5-21(6-10-24)30(34)27-20-31-28-14-13-25(36-3)19-26(28)29(27)33-17-15-32(16-18-33)22-7-11-23(35-2)12-8-22/h5-14,19-20H,4,15-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNWVSKCBPRUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyphenyl)(6-methoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)

![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)

![5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2498142.png)

![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)

![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)

![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)

![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)